molecular formula C15H11N3OS B2437650 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 1207005-51-3

2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No.: B2437650
CAS No.: 1207005-51-3
M. Wt: 281.33
InChI Key: PRUIUUVPDLKCOF-UHFFFAOYSA-N
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Description

2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a complex organic compound with a unique structure that combines elements of thieno, pyrimidine, and acetonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2-methylphenyl group and the acetonitrile moiety. Common reagents used in these reactions include thionyl chloride, acetonitrile, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler thieno[3,2-d]pyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products and improving existing technologies.

Mechanism of Action

The mechanism of action of 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-10-4-2-3-5-11(10)12-8-20-14-13(12)17-9-18(7-6-16)15(14)19/h2-5,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUIUUVPDLKCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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